![molecular formula C23H35N9O3 B1598403 2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide CAS No. 42761-77-3](/img/structure/B1598403.png)
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Overview
Description
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide is a useful research compound. Its molecular formula is C23H35N9O3 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultrafast Detection of TNP in Water
Das and Mandal (2018) demonstrated the use of fluorescent organic probes, including a compound structurally related to the chemical , for the ultrafast and selective detection of 2,4,6-trinitrophenol (TNP) in water. These probes are synthesized from inexpensive materials and offer high sensitivity and recyclability, making them excellent candidates for environmental monitoring (Das & Mandal, 2018).
Synthesis of Quinazoline Derivatives
Rosowsky et al. (1972) described a synthesis process for 2,4-diamino-5,10-dihydrobenzo[g]quinazolines, a class of compounds including those structurally similar to the target compound. This research offers insights into the synthesis pathways of complex organic molecules, which could be useful for pharmacological applications (Rosowsky et al., 1972).
Fluvoxamine Radioligand Synthesis
Matarrese et al. (1997) conducted research on the synthesis of [O-methyl-11C]fluvoxamine, a potential radioligand for serotonin uptake sites in the human brain. This study, involving the labeling of fluvoxamine (a clinically used antidepressant) with carbon-11, highlights the potential of similar compounds in neuroimaging and the study of neurological disorders (Matarrese et al., 1997).
Preparation of Constituent Amino Acids in AM-Toxins
Shimohigashi et al. (1976) worked on synthesizing L-2-amino-5-arylpentanoic acids, key amino acids in AM-toxins. The study's methods and findings could provide valuable information for the synthesis and study of similar amino acid derivatives, including those related to the chemical (Shimohigashi et al., 1976).
properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O3/c1-35-19-13-15(12-14-6-2-3-7-16(14)19)31-21(34)18(9-5-11-30-23(27)28)32-20(33)17(24)8-4-10-29-22(25)26/h2-3,6-7,12-13,17-18H,4-5,8-11,24H2,1H3,(H,31,34)(H,32,33)(H4,25,26,29)(H4,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEDKPVXKRDNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404511 | |
Record name | Arg-Arg-MNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |
CAS RN |
42761-77-3 | |
Record name | Arg-Arg-MNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arg-Arg 4-methoxy-b-naphthylamidetrihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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